Octyl methacrylate

描述

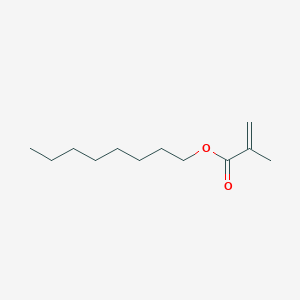

Octyl methacrylate (OMA), with the molecular formula C₁₂H₂₂O₂ and an average molecular mass of 198.306 g/mol, is a methacrylic acid ester characterized by an eight-carbon alkyl chain (octyl group) . Its IUPAC name is octyl 2-methylpropenoate, and it is identified by CAS number 2157-01-9 . OMA is primarily used in industrial and scientific research, particularly in polymer chemistry, where it contributes to the synthesis of hydrophobic copolymers for coatings, adhesives, and microfluidic devices .

准备方法

Synthetic Routes and Reaction Conditions: Octyl methacrylate is typically synthesized through the esterification reaction between methacrylic acid and octanol. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester. The water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow processes. Methacryloyl chloride is reacted with octanol in the presence of a base such as triethylamine in a tubular reactor. This method ensures high conversion rates and minimizes the formation of side products .

Types of Reactions:

Esterification: this compound can undergo esterification reactions with various alcohols to form different esters.

Polymerization: It readily undergoes free radical polymerization to form homopolymers and copolymers. This reaction is typically initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Major Products:

Polymers: The primary products formed from the polymerization of this compound are poly(this compound) and copolymers with other methacrylates or acrylates.

Esters: Esterification reactions yield various esters depending on the alcohol used.

科学研究应用

Chemical Properties and Polymerization

Octyl methacrylate is characterized by its clear, colorless liquid state and is known for its hydrophobic properties due to the long octyl chain. Its chemical formula is . OMA can undergo radical polymerization, leading to the formation of poly-n-octyl methacrylate (POMA), which exhibits unique physical and chemical properties that make it suitable for various applications.

Coatings and Adhesives

Performance Characteristics:

- Flexibility and Adhesion: OMA-based polymers demonstrate excellent flexibility and adhesion properties, making them ideal for use in coatings that require durability and resilience against environmental factors.

- Hydrophobicity: The long alkyl chain contributes to the hydrophobic nature of the polymer, enhancing water resistance in coatings .

Case Study:

A study highlighted the use of OMA in formulating a coating composition that exhibited good mechanical properties, including flexibility and elongation at break. The polymer was able to absorb energy effectively, providing protection against impacts, which is particularly beneficial in automotive applications .

Biomedical Applications

Drug Delivery Systems:

OMA has been utilized in the development of drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner.

Case Study:

Research demonstrated that OMA-based polymers could be engineered into nanoparticles for targeted drug delivery. These nanoparticles showed promising results in improving the bioavailability of poorly soluble drugs .

Porous Polymer Monoliths

Application in SPE:

this compound has been employed in creating porous polymer monoliths for solid-phase extraction (SPE) applications. These monoliths are advantageous for their high surface area and permeability, allowing efficient extraction of analytes from complex matrices.

Data Table: Porous Polymer Monolith Characteristics

| Property | Value |

|---|---|

| Surface Area | High |

| Permeability | Excellent |

| Application | Solid-phase extraction |

| Analytes Extracted | PTB biomarkers |

This application highlights the effectiveness of OMA in analytical chemistry, particularly in environmental monitoring and clinical diagnostics .

Emulsion Polymerization

Reactive Surfactants:

OMA is also used as a monomer in emulsion polymerization processes. The incorporation of OMA into copolymer systems with other methacrylates enhances the overall properties of the resulting materials.

Case Study:

A study explored the emulsion copolymerization of OMA with methyl methacrylate using reactive surfactants. The resulting copolymers exhibited improved stability and performance characteristics suitable for various industrial applications .

Environmental Applications

Barrier Coatings:

Due to its hydrophobic nature, OMA-based polymers are being investigated for use as barrier coatings that protect surfaces from moisture and contaminants.

Research Findings:

Research indicates that OMA can be combined with other monomers to create coatings that not only resist water but also provide thermal stability, making them suitable for outdoor applications .

作用机制

The mechanism of action of octyl methacrylate primarily involves its ability to undergo polymerization. The methacrylate group undergoes free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit desirable properties such as flexibility, durability, and resistance to environmental factors. The octyl group imparts hydrophobicity and enhances the compatibility of the polymer with various substrates .

相似化合物的比较

Key Properties of Octyl Methacrylate:

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 112°C (at 10 mmHg) | |

| Density | 0.867 g/cm³ | |

| Vapor Pressure | Not classified as hazardous | |

| Applications | Polymers, microfluidic SPE phases |

Lauryl Methacrylate (C₁₆H₃₀O₂)

Lauryl methacrylate features a 12-carbon alkyl chain (dodecyl group), resulting in a higher molecular weight (254.41 g/mol ) and boiling point (170°C at 10 mmHg ) compared to OMA .

Key Difference : The longer alkyl chain in lauryl methacrylate enhances hydrophobicity and film flexibility, making it suitable for breathable coatings in biomedical applications .

Methyl Methacrylate (C₅H₈O₂)

Methyl methacrylate (MMA), with a methyl group instead of octyl, is a smaller molecule (100.12 g/mol ) widely used in polymethyl methacrylate (PMMA) plastics .

Key Difference : MMA’s smaller size and higher reactivity make it ideal for rigid plastics, whereas OMA’s longer chain provides flexibility and water resistance .

Octyl Methoxycinnamate (C₂₁H₃₀O₃)

Octyl methoxycinnamate (OMC) is a UV-filtering compound with a methoxycinnamate group, differing structurally from OMA .

Key Difference : OMC’s conjugated aromatic structure enables UVB absorption, while OMA’s aliphatic chain supports material durability .

Octyl Acrylate (C₁₁H₂₀O₂)

Octyl acrylate replaces the methyl group in methacrylate with a hydrogen atom, reducing steric hindrance .

| Property | This compound | Octyl Acrylate | Reference |

|---|---|---|---|

| Molecular Formula | C₁₂H₂₂O₂ | C₁₁H₂₀O₂ | |

| Odor Threshold | Not specified | 0.18 ppm (recognition) | |

| Polymer Properties | High rigidity | Enhanced flexibility |

Key Difference : The absence of a methyl group in octyl acrylate lowers glass transition temperatures ($T_g$), favoring elastomers .

Octadecyl Methacrylate (C₂₂H₄₂O₂)

Octadecyl methacrylate (stearyl methacrylate) has an 18-carbon alkyl chain , significantly increasing its molecular weight (338.57 g/mol ) and boiling point (414.3°C ) .

| Property | This compound | Octadecyl Methacrylate | Reference |

|---|---|---|---|

| Molecular Formula | C₁₂H₂₂O₂ | C₂₂H₄₂O₂ | |

| Boiling Point | 112°C (10 mmHg) | 414.3°C (760 mmHg) | |

| Applications | Coatings, adhesives | Lubricants, surfactants |

Key Difference : The extended alkyl chain in octadecyl methacrylate improves lubrication and surface activity .

生物活性

Octyl methacrylate (OMA) is a methacrylate ester that has garnered attention in various fields, particularly in biomedical applications due to its unique properties and biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, biocompatibility, and applications in drug delivery systems.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

It is a hydrophobic monomer that contributes to the synthesis of various copolymers with tailored properties for specific applications. Its hydrophobic nature allows it to interact effectively with biological membranes, influencing its biological activity.

Antimicrobial Activity

Mechanism of Action

The antimicrobial activity of this compound is primarily attributed to its ability to disrupt bacterial cell membranes. The hydrophobic segments of OMA-containing polymers can integrate into the lipid bilayer of microbial membranes, leading to increased permeability and eventual cell lysis. This mechanism has been observed in various studies where OMA was copolymerized with other monomers to enhance antibacterial properties.

Case Studies

- Cationic Polymers : Research has shown that cationic polymers synthesized from this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that polymers modified with octyl groups displayed enhanced interaction with bacterial membranes, resulting in effective bacterial cell disruption .

- Polymer Coatings : A study evaluated the effectiveness of this compound-based coatings on medical devices. The coatings showed a substantial reduction in bacterial adhesion and biofilm formation when tested against Staphylococcus aureus and Escherichia coli. The hydrophobic nature of OMA contributed to the coatings' ability to repel water and bacteria, thus minimizing infection risks associated with implanted devices .

- Macroporous Gels : Another investigation focused on macroporous polymeric gels containing OMA, which exhibited high bactericidal activity. The gels were found to be effective against a range of pathogens, indicating that the presence of octyl groups enhances the antimicrobial efficacy through improved membrane disruption .

Biocompatibility

While this compound demonstrates potent antimicrobial properties, its biocompatibility is also crucial for biomedical applications. Studies have indicated that OMA-based polymers can be designed to minimize cytotoxicity while maintaining their antibacterial effects. For example:

- Cell Viability Assays : In vitro studies assessing cell viability in the presence of OMA-based materials showed acceptable levels of cytotoxicity, indicating potential for safe use in drug delivery systems and tissue engineering applications .

Applications in Drug Delivery

The unique properties of this compound make it suitable for drug delivery applications. Its hydrophobic characteristics allow for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.

- Nanoparticle Formulations : Research has explored the use of OMA in formulating nanoparticles for targeted drug delivery. For instance, octyl gallate-loaded poly(methyl methacrylate) nanoparticles demonstrated increased leishmanicidal activity, showcasing the potential for OMA in therapeutic applications .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the established synthesis methods for octyl methacrylate, and how can purity be optimized?

this compound is typically synthesized via esterification of methacrylic acid with n-octanol or via reaction of n-octanol with methacryloyl chloride in the presence of a catalyst. Key steps include:

- Reagent purification : Use freshly distilled n-octanol and methacryloyl chloride to avoid side reactions .

- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzyme-mediated processes improve yield.

- Post-synthesis purification : Distillation under reduced pressure (50–60°C, 10–15 mmHg) and characterization via HPLC or GC-MS to confirm purity (>98%) .

Q. What characterization techniques are critical for verifying this compound’s structural and functional properties?

- Spectroscopy : FT-IR for C=O (1720 cm⁻¹) and C-O (1150 cm⁻¹) stretching vibrations; ¹H NMR for vinyl protons (δ 5.5–6.1 ppm) and octyl chain protons (δ 0.8–1.5 ppm) .

- Chromatography : HPLC with UV detection (λ = 210 nm) or GC-MS with a polar column (e.g., DB-WAX) to assess purity and detect residual monomers .

- Thermal analysis : Differential scanning calorimetry (DSC) to determine glass transition temperature (Tg) in polymerized forms .

Q. How is this compound applied in polymer science, and what are its key advantages?

this compound is a hydrophobic monomer used in:

- Microfluidic devices : As a co-monomer (20% w/w) with EDMA (10% w/w) to create porous polymers for solid-phase extraction (SPE) .

- Coatings : Provides flexibility and water resistance due to its long alkyl chain.

- Biomedical materials : Enhances biocompatibility in drug delivery systems when copolymerized with hydrophilic monomers .

Advanced Research Questions

Q. What experimental design considerations are critical for ensuring reproducibility in this compound-based polymerization?

- Solvent selection : Use porogenic solvents (e.g., cyclohexanol/1-dodecanol mixtures) to control pore size in monolithic polymers .

- Initiator concentration : Adjust AIBN (azobisisobutyronitrile) to 1% w/w for controlled radical polymerization .

- Cross-linker ratios : Optimize EDMA content (8–12% w/w) to balance mechanical stability and porosity .

Q. How can researchers resolve contradictions in reported thermal stability data for this compound copolymers?

Discrepancies often arise from:

- Polymerization conditions : Incomplete curing or residual monomers reduce thermal stability. Use Soxhlet extraction (methanol, 24 hrs) to remove unreacted species .

- Additive effects : Plasticizers or stabilizers (e.g., DMPA at 1% w/w) alter degradation profiles. Conduct thermogravimetric analysis (TGA) under inert gas to isolate material-specific behavior .

Q. What methodologies are recommended for analyzing this compound migration in composite materials?

- Sample preparation : Simulant solvents (e.g., ethanol/water mixtures) at 40°C for 10 days to mimic long-term exposure .

- Quantification : GC-MS with a DB-5MS column and selected ion monitoring (SIM) for m/z 99 (base peak) and 127 .

- Validation : Spike recovery tests (90–110%) and comparison to pharmacopeial standards (e.g., USP) .

Q. How can researchers address challenges in combining this compound with hydrophilic monomers?

- Phase compatibility : Use surfactants (e.g., Tween-20 at 20% w/w) to stabilize emulsions during copolymerization .

- Gradient polymerization : Sequential addition of hydrophilic monomers (e.g., methacrylic acid) to prevent phase separation .

Q. Data Contradiction Analysis

Q. Why do studies report varying glass transition temperatures (Tg) for this compound homopolymers?

- Molecular weight differences : Higher Mn (≥50 kDa) results in higher Tg (e.g., –20°C vs. –30°C for low Mn). Use GPC to correlate Mn with Tg .

- Measurement protocols : DSC heating rates (5–10°C/min) and sample annealing history significantly affect results .

Q. What factors explain inconsistent cytotoxicity results in this compound-based hydrogels?

- Residual monomers : Incomplete polymerization increases toxicity. Validate via LC-MS/MS .

- Surface morphology : Rough surfaces (from high cross-linker ratios) may induce inflammatory responses. Use SEM to correlate structure with biocompatibility .

Q. Methodological Resources

| Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| GC-MS | Migration analysis | Column: DB-5MS; SIM m/z 99, 127 | |

| HPLC | Purity assessment | Column: C18; λ = 210 nm | |

| TGA | Thermal stability | Heating rate: 10°C/min under N₂ |

属性

IUPAC Name |

octyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-4-5-6-7-8-9-10-14-12(13)11(2)3/h2,4-10H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIDBRBFGPQCRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Record name | N-OCTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25087-18-7 | |

| Record name | 2-Propenoic acid, 2-methyl-, octyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25087-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6025806 | |

| Record name | Octyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-octyl methacrylate is a clear colorless liquid. (NTP, 1992) | |

| Record name | N-OCTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

195 °F (NTP, 1992) | |

| Record name | N-OCTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | N-OCTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2157-01-9 | |

| Record name | N-OCTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2157-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, octyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002157019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octyl methacrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8HK4MM7QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。